molecular formula C88H48Cl8Fe2N8O B13644468 Iron(III)meso-tetrakis(4-chlorophenyl)porphine-|I-oxodimer

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-|I-oxodimer

Cat. No.: B13644468
M. Wt: 1628.7 g/mol
InChI Key: SBPSQOVLKVHOFS-UHFFFAOYSA-N
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Description

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is a metalloporphyrin compound characterized by its unique structure, which includes two iron(III) porphyrin complexes connected via an oxygen atom. Each porphyrin complex is surrounded by four 4-chlorophenyl groups. This compound is known for its high thermal stability and distinct purple color .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis generally involves the same steps as the laboratory preparation but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can result in modified porphyrin complexes .

Scientific Research Applications

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer exerts its effects involves its ability to facilitate electron transfer reactions. The iron centers can undergo redox changes, allowing the compound to participate in various catalytic cycles. The porphyrin ring structure also plays a crucial role in stabilizing the reactive intermediates formed during these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Iron(III)meso-tetrakis(4-hydroxyphenyl)porphine-μ-oxodimer
  • Iron(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer
  • Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-μ-oxodimer

Uniqueness

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is unique due to the presence of 4-chlorophenyl groups, which influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications compared to its analogs with different substituents .

Properties

Molecular Formula

C88H48Cl8Fe2N8O

Molecular Weight

1628.7 g/mol

IUPAC Name

iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/2C44H24Cl4N4.2Fe.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2

InChI Key

SBPSQOVLKVHOFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Fe+3].[Fe+3]

Origin of Product

United States

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